Bismuth tris(8-quinolyl oxide)

Catalog No.
S14272036
CAS No.
16029-28-0
M.F
C27H18BiN3O3
M. Wt
641.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth tris(8-quinolyl oxide)

CAS Number

16029-28-0

Product Name

Bismuth tris(8-quinolyl oxide)

IUPAC Name

bismuth;quinolin-8-olate

Molecular Formula

C27H18BiN3O3

Molecular Weight

641.4 g/mol

InChI

InChI=1S/3C9H7NO.Bi/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3

InChI Key

UNHHWKUGFQWQSQ-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Bi+3]

Bismuth tris(8-quinolyl oxide), with the chemical formula Bi C9H6NO)3\text{Bi C}_9\text{H}_6\text{NO})_3 and CAS number 16029-28-0, is an organometallic compound characterized by its coordination of three 8-quinolyl oxide ligands to a central bismuth atom. This compound exhibits significant interest due to its unique structural properties and potential applications in various fields, including materials science and medicinal chemistry. The 8-quinolyl oxide ligands are known for their ability to form stable complexes with metals, enhancing the reactivity and stability of the resulting bismuth complex.

, particularly those involving coordination chemistry. The compound can undergo ligand exchange reactions where the 8-quinolyl oxide ligands can be replaced by other ligands under specific conditions. Additionally, it can react with acids and bases, leading to the formation of different bismuth complexes. For instance, bismuth tris(8-quinolyl oxide) can be synthesized from bismuth(III) chloride and 8-hydroxyquinoline in a solvent such as ethanol or methanol, typically involving heating to facilitate the reaction .

Research has indicated that bismuth tris(8-quinolyl oxide) exhibits biological activity, particularly as an antimicrobial agent. Its derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals. The mechanism of action may involve the disruption of microbial cell membranes or interference with metabolic processes due to its ability to form complexes with essential metal ions in biological systems .

The synthesis of bismuth tris(8-quinolyl oxide) can be achieved through several methods:

  • Direct Reaction: Bismuth(III) chloride is reacted with 8-hydroxyquinoline in a suitable solvent (e.g., ethanol). The reaction typically requires heating to promote complex formation.
  • Solvent Evaporation: After mixing the reactants, solvent evaporation can yield solid bismuth tris(8-quinolyl oxide), which can then be purified through recrystallization.
  • Hydrothermal Methods: In some cases, hydrothermal synthesis techniques are employed, allowing for controlled temperature and pressure conditions that enhance product purity and yield .

Bismuth tris(8-quinolyl oxide) has several notable applications:

  • Catalysis: It serves as a catalyst in organic reactions, particularly in processes involving oxidation and polymerization.
  • Luminescent Materials: The compound exhibits luminescent properties, making it useful in developing light-emitting devices and sensors.
  • Antimicrobial Agents: Its biological activity positions it as a candidate for developing new antimicrobial drugs .

Studies on the interactions of bismuth tris(8-quinolyl oxide) with various substrates have revealed its ability to form stable complexes with both cations and anions. These interactions are crucial for understanding its catalytic properties and biological activity. For example, research has shown that the compound can mediate supramolecular assembly processes, leading to the formation of complex structures that may have enhanced properties compared to their individual components .

Bismuth tris(8-quinolyl oxide) shares similarities with other organometallic compounds but is unique due to its specific ligand arrangement and coordination properties. Here are some comparable compounds:

Compound NameFormulaUnique Features
Bismuth tris(8-hydroxyquinoline)Bi C9H7O)3\text{Bi C}_9\text{H}_7\text{O})_3Contains hydroxyl groups; exhibits different solubility
Bismuth(III) chlorideBiCl3\text{BiCl}_3Simple halide; less complex structure
Tris(2-ethylhexyl) phosphateC24H51O4P\text{C}_{24}\text{H}_{51}\text{O}_4\text{P}Organophosphate; used as a plasticizer

Bismuth tris(8-quinolyl oxide)'s distinct structure allows it to participate in specific reactions that other similar compounds may not, particularly in biological contexts where its antimicrobial properties are beneficial .

Ligand Design Strategies for Bismuth(III) Complexation

8-Quinolyl oxide ligands exhibit strong chelating capabilities due to their mixed oxygen-nitrogen donor sites. The synthesis of bismuth tris(8-quinolyl oxide) typically involves reacting bismuth(III) salts (e.g., Bi(NO₃)₃ or BiCl₃) with 8-hydroxyquinoline in ethanol or methanol under reflux conditions. The ligand’s deprotonated form coordinates via the phenolate oxygen and quinoline nitrogen, forming a stable six-membered chelate ring around the bismuth center (Figure 1).

Thermogravimetric analysis (TGA) and elemental composition studies confirm a 1:3 metal-to-ligand stoichiometry, consistent with the formula Bi(C₉H₆NO)₃. Fourier-transform infrared (FTIR) spectroscopy reveals shifts in the C–O and C–N stretching frequencies upon complexation, indicating strong metal-ligand bonding. Compared to smaller p-block metals like aluminum, bismuth’s larger ionic radius (1.03 Å vs. 0.54 Å for Al³⁺) necessitates ligands with greater steric flexibility, making 8-quinolyl oxide ideal for preventing oligomerization.

Table 1: Key Bond Lengths in Bismuth Tris(8-quinolyl oxide)

Bond TypeLength (Å)
Bi–O (phenolate)2.31 ± 0.02
Bi–N (quinoline)2.65 ± 0.03
Bi···π (arene stacking)3.42 ± 0.05

Comparative Analysis of Coordination Modes in p-Block Metal-Quinolate Complexes

Bismuth(III) adopts a distorted octahedral geometry in tris(8-quinolyl oxide) complexes, contrasting with the trigonal prismatic structures of antimony analogs. This distortion arises from the stereochemically active 6s² lone pair on Bi³⁺, which induces asymmetric ligand positioning (Figure 2). In antimony(III) complexes, such as tri(8-quinolinyl)stibane, the lone pair occupies a more symmetric site, resulting in nearly ideal trigonal coordination.

Aluminum(III) and gallium(III) quinolates exhibit tetrahedral geometries due to their smaller ionic radii and lack of accessible lone pairs. For example, Alq₃ (tris(8-hydroxyquinoline)aluminum) forms a meridional isomer with three bidentate ligands, whereas bismuth complexes favor facial isomerism to accommodate larger metal centers.

Table 2: Coordination Properties of p-Block Metal Quinolates

MetalOxidation StateCoordination GeometryAvg. M–O/N Bond Length (Å)
Bi+3Distorted Octahedral2.48
Sb+3Trigonal Prismatic2.35
Al+3Tetrahedral1.92

Solvent-Mediated Polymorphism in Solid-State Structures

The crystallization solvent significantly influences the packing arrangements of bismuth tris(8-quinolyl oxide). In ethanol-water mixtures, rod-like microstructures form via π-π stacking between quinoline rings, as observed in field-emission scanning electron microscopy (FESEM). Conversely, solvothermal synthesis in dimethylformamide (DMF) yields needle-shaped crystals with a monoclinic P2₁/c space group, characterized by interlayer Bi···O interactions (3.12–3.25 Å).

Notably, polar aprotic solvents like acetonitrile promote the formation of a metastable polymorph with enhanced photoluminescence quantum yields (Φ = 0.18) compared to the thermodynamically stable form (Φ = 0.12). This solvent-dependent behavior is attributed to variations in nucleation kinetics and intermolecular hydrogen bonding networks.

Table 3: Solvent Effects on Polymorphism

Solvent SystemCrystal MorphologySpace GroupPhotoluminescence Φ
Ethanol-Water (1:1)Rod-likeP2₁0.12
DMFNeedle-shapedP2₁/c0.15
AcetonitrilePlate-likeC2/c0.18

Bismuth tris(8-quinolyl oxide) exhibits distinctive luminescence characteristics when incorporated into ternary oxide matrices, demonstrating enhanced photophysical properties compared to its behavior in other host systems [1] [2]. The compound displays broad emission bands spanning the visible spectrum from 430 to 600 nanometers, with the emission maximum typically occurring around 540 nanometers [1] [2]. This broad spectral coverage makes it particularly valuable for applications requiring tunable emission wavelengths.

The luminescence behavior is fundamentally governed by metal-to-ligand charge transfer transitions, where electronic excitation occurs from the bismuth 6s orbital to the π* orbitals of the quinolinol ligands [3] [4]. In ternary oxide matrices such as yttrium oxide and lanthanum aluminum oxide, the compound exhibits significantly enhanced quantum yields compared to molecular solutions, with photoluminescence quantum yields reaching 0.17 in crystalline phases [2] [5]. This enhancement is attributed to the rigid matrix environment that restricts non-radiative decay pathways and promotes efficient intersystem crossing processes [5] [6].

The emission mechanism involves initial singlet excited state formation followed by rapid intersystem crossing to triplet states, facilitated by the heavy atom effect of bismuth [7] [8]. Time-resolved photoluminescence studies reveal multi-exponential decay profiles with components ranging from 470 picoseconds to 540 microseconds, indicating the presence of multiple emissive species and excited state dynamics [2] [5]. The long-lived component corresponds to phosphorescence from the triplet excited state, while shorter components are attributed to prompt fluorescence and intermediate charge transfer states [8] [9].

Ternary oxide matrices provide optimal conditions for bismuth quinolinol luminescence through several mechanisms. The wide bandgap nature of these hosts minimizes energy transfer to the host matrix, while the rigid crystal structure reduces vibrational quenching processes [6] [10]. Additionally, the low phonon energy of many ternary oxides reduces non-radiative decay rates, enhancing the overall quantum efficiency of the bismuth-based luminescent centers [11] [12].

Excited-State Dynamics of Charge Transfer Transitions

The excited-state dynamics of bismuth tris(8-quinolyl oxide) are characterized by complex multi-step processes involving charge transfer transitions between the bismuth center and quinolinol ligands [3] [4]. Upon photoexcitation, the compound undergoes rapid singlet-to-triplet intersystem crossing with exceptional efficiency, losing only approximately 6% of the incident photon energy during this process [7] [13]. This efficient intersystem crossing is facilitated by the strong spin-orbit coupling induced by the heavy bismuth atom, which relaxes the spin selection rules typically governing electronic transitions [9] [14].

The primary charge transfer mechanism involves metal-to-ligand charge transfer from the bismuth 6s orbital, which contributes approximately 42% character to the highest occupied molecular orbital [3] [4]. Density functional theory calculations reveal that this high degree of bismuth 6s character results from six sigma-star interactions with the quinolinol ligands, creating favorable conditions for charge transfer processes [3] [15]. The resulting excited states exhibit substantial charge separation, with radical cation character localized on the bismuth center and radical anion character distributed across the quinolinol ligands [3] [13].

Time-resolved spectroscopic studies demonstrate that the excited-state dynamics follow a sequential pathway beginning with ultrafast vibrational relaxation on the femtosecond timescale, followed by intersystem crossing occurring within picoseconds [13] [16]. The subsequent triplet state formation involves multiple pathways, with different spin-orbit coupling mechanisms contributing to the overall intersystem crossing efficiency [9] [14]. The triplet excited state exhibits a remarkable lifetime of 35 microseconds in degassed solutions, demonstrating the stability of the charge-separated configuration [3] [4].

The charge transfer dynamics are highly sensitive to the coordination environment and ligand substitution patterns. Electron-donating substituents on the quinolinol ligands enhance the charge transfer efficiency by stabilizing the ligand-based radical anion states [17] [18]. Conversely, electron-withdrawing groups reduce the charge transfer efficiency by destabilizing these states and promoting alternative decay pathways [18] [19]. These structure-property relationships provide valuable insights for optimizing the photophysical properties of bismuth quinolinol complexes through rational ligand design [17] [15].

Host-to-Activator Energy Transfer Efficiency Optimization

The optimization of host-to-activator energy transfer efficiency in bismuth tris(8-quinolyl oxide) systems requires careful consideration of multiple parameters including host matrix composition, bismuth concentration, and structural factors [6] [11]. Efficient energy transfer depends on achieving optimal spectral overlap between the host absorption and activator excitation bands, while minimizing competing processes such as concentration quenching and energy migration [10] [20].

Host matrix selection plays a crucial role in determining energy transfer efficiency. Ternary oxide hosts with wide bandgaps greater than 5 electron volts provide optimal conditions by ensuring that the host absorption occurs at higher energies than the bismuth-based transitions [6] [11]. The most effective hosts include yttrium oxide, lanthanum aluminum oxide, and similar compounds that exhibit strong absorption in the ultraviolet region while maintaining low phonon energies to reduce non-radiative decay [11] [21]. These matrices also provide suitable coordination environments for bismuth incorporation, typically offering octahedral or distorted octahedral sites that optimize orbital overlap for charge transfer processes [22] [6].

Bismuth concentration optimization requires balancing maximum absorption with minimal concentration quenching effects. Studies demonstrate that optimal concentrations typically range from 0.5 to 2.0 mol%, with 1 mol% representing the ideal balance for most systems [6] [21]. Higher concentrations lead to decreased efficiency due to energy migration between bismuth centers and subsequent non-radiative decay through concentration quenching mechanisms [10] [20]. The critical distance for energy transfer between bismuth sites is approximately 5 angstroms, requiring careful control of interionic distances to prevent quenching [20] [11].

Energy transfer efficiency can be further enhanced through structural optimization of the quinolinol ligands. Incorporation of electron-donating substituents such as methoxy or amino groups increases the quantum yield by stabilizing the charge-separated excited states [17] [18]. These modifications also red-shift the absorption and emission spectra, improving spectral overlap with common excitation sources [18] [19]. Additionally, the coordination environment around bismuth can be optimized through careful selection of co-ligands or matrix modifications to achieve ideal coordination numbers between 6 and 8 [22] [15].

Temperature control represents another critical factor in energy transfer optimization. While room temperature operation is generally preferred for practical applications, controlled cooling to 77 Kelvin can significantly enhance energy transfer efficiency by reducing thermal quenching processes [6] [10]. The temperature dependence of the energy transfer efficiency provides valuable information about the activation barriers for competing non-radiative processes and guides optimization strategies for specific applications [10] [11].

Hydrogen Bond Acceptor Count

6

Exact Mass

641.11522 g/mol

Monoisotopic Mass

641.11522 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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